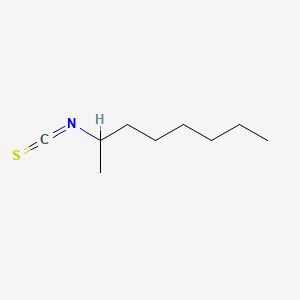

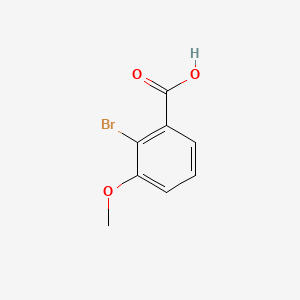

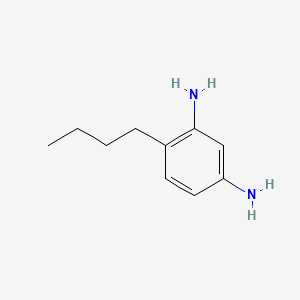

![molecular formula C11H13ClN2O2 B1267281 N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide CAS No. 446848-52-8](/img/structure/B1267281.png)

N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide and related compounds involves multiple steps, including acetylation, esterification, and ester interchange processes. For example, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized using N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol through a series of reactions (Zhong-cheng & Wan-yin, 2002). Another study involved the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide through the reaction of 4-chlorophenol on N-phenyl dichloroacetamide (Jian-wei, 2009).

Molecular Structure Analysis

Crystal structure analyses of related compounds, such as N-(4-methyl phenyl)-2,2,2-trichloroacetamide and others, reveal that the phenyl rings and the acetamide group are planar, suggesting little strain and hence little π-bonding. The orientation of these groups indicates minimal deviation in bond angles, contributing to the stability of the molecule (Dou et al., 1997).

Chemical Reactions and Properties

Studies on related compounds provide insights into their chemical reactivity and interactions. For instance, N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-chlorophenyl}acetamide and its derivatives demonstrate complex intermolecular interactions such as hydrogen bonding, which contributes to their chemical properties and potential reactivity patterns (Boechat et al., 2011).

科学的研究の応用

Antimalarial Activity

- A study by Werbel et al. (1986) explored derivatives related to this compound for antimalarial activity. They synthesized a series of compounds with similar structures and found them to have increasing antimalarial potency against Plasmodium berghei in mice. This suggests potential applications in malaria treatment and prevention (Werbel et al., 1986).

Herbicide and Pesticide Research

- The compound has been studied in the context of herbicide and pesticide research. Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides in human and rat liver microsomes. This research is crucial for understanding the environmental and health impacts of such chemicals (Coleman et al., 2000).

Analytical Chemistry Applications

- In analytical chemistry, Lu and Giese (2000) discussed a compound named AMACE1, which is closely related to N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide. They synthesized this compound for use in trace organic analysis, demonstrating its utility in detecting oxidative sugar damage to DNA (Lu & Giese, 2000).

Antimicrobial Properties

- Research by Waheed et al. (2019) on the synthesis and characterization of new metal complexes with a ligand similar to N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide revealed antibacterial properties. This indicates potential applications in developing new antimicrobial agents (Waheed et al., 2019).

Pharmaceutical Analysis

- Damjanoska et al. (2020) used a related compound in the development of an HPLC method for determining impurities in paracetamol tablets. This highlights its role in pharmaceutical quality control (Damjanoska et al., 2020).

Crystal Structure Analysis

- Dou et al. (1997) studied the crystal structures of related compounds, providing insights into their molecular configurations and interactions. This type of research is fundamental in material science and drug design (Dou et al., 1997).

Synthesis and Characterization in Organic Chemistry

- Zhong-cheng and Shu Wan-yin (2002) synthesized and characterized 2-hydroxy-N-methyl-N-phenyl-acetamide, a compound closely related to N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide, underscoring its significance in organic synthesis and chemical analysis (Zhong-cheng & Shu Wan-yin, 2002).

Safety And Hazards

特性

IUPAC Name |

N-[4-[acetyl(methyl)amino]phenyl]-2-chloroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c1-8(15)14(2)10-5-3-9(4-6-10)13-11(16)7-12/h3-6H,7H2,1-2H3,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBFPNOXSSVIIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70309698 |

Source

|

| Record name | N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide | |

CAS RN |

446848-52-8 |

Source

|

| Record name | N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。